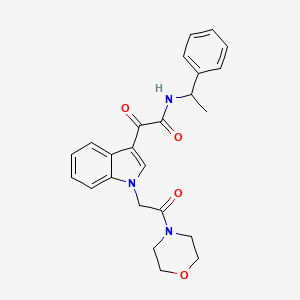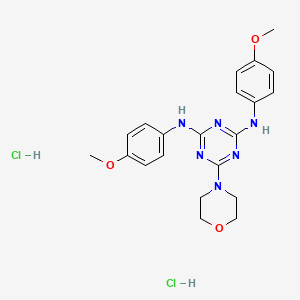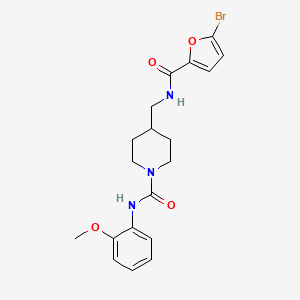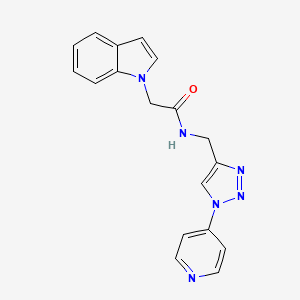![molecular formula C23H26N2O3 B2367556 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-ethoxyphenyl)acetamide CAS No. 946288-75-1](/img/structure/B2367556.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It has a benzene ring fused with a pyridine ring. An important derivative of quinoline is 4-hydroxy-2-quinolone, a class of compounds that have shown interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in medicinal chemistry. There are several methods for the synthesis of quinoline derivatives, including the Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach protocols .Applications De Recherche Scientifique
Spatial Orientation and Coordination
Research by Kalita and Baruah (2010) on amide derivatives with quinoline moieties, such as the stretched amide N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, has shown interesting spatial orientations affecting anion coordination. These compounds can adopt tweezer-like geometries, facilitating self-assembly through weak interactions, leading to channel-like structures in their crystalline form. Such structural features are crucial for designing molecular receptors and sensors (Kalita & Baruah, 2010).
Structural Aspects and Properties
Karmakar, Sarma, and Baruah (2007) studied amide-containing isoquinoline derivatives, revealing how these compounds interact with mineral acids to form gels or crystalline solids, depending on the acid's anion. This research highlights the potential of such compounds in gel formation and the development of novel materials with tailored properties (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Reactivity
Chen and Chuang (2016) developed a synthetic method for highly functionalized quinolin-2(1H)-ones using α-substituted N-[2-(phenylethynyl)phenyl]acetamides. This research demonstrates the potential of quinoline derivatives in synthetic organic chemistry, providing pathways to generate complex molecules with diverse functionalities (Chen & Chuang, 2016).
Molecular Structure Analysis
Wen et al. (2006) analyzed the molecular structure of N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate, focusing on bond lengths, angles, and intramolecular hydrogen bonding. Such detailed structural analyses are fundamental for understanding the molecular basis of the compound's reactivity and interactions, which can be applied to the design of new drugs or materials (Wen et al., 2006).
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-2-28-20-10-5-16(6-11-20)14-22(26)24-19-9-12-21-18(15-19)4-3-13-25(21)23(27)17-7-8-17/h5-6,9-12,15,17H,2-4,7-8,13-14H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCRJPXMABADPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(aminomethyl)phenoxy]-N-ethylacetamide](/img/structure/B2367479.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-[(2-cyanoethyl)sulfamoyl]benzoate](/img/structure/B2367482.png)
![3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2367483.png)


![1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2367490.png)

![1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole](/img/structure/B2367494.png)

